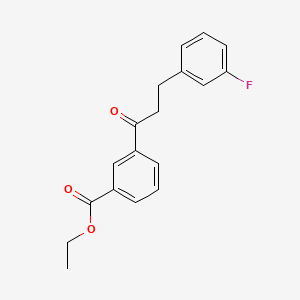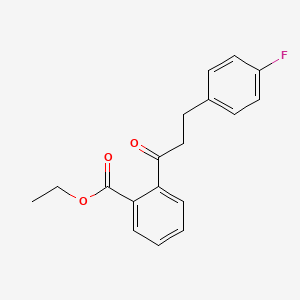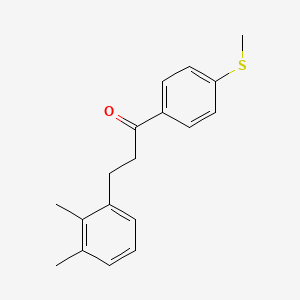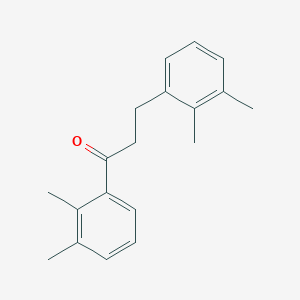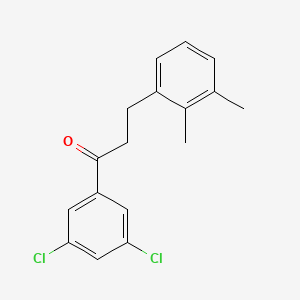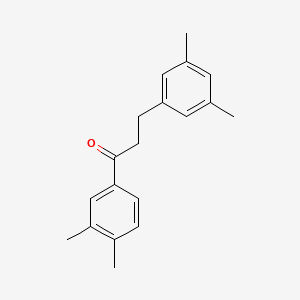
3',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” is a chemical compound . It has a molecular weight of 266.39 . It is often used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of “3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” is complex . It has a molecular formula of C19H22O .
Chemical Reactions Analysis
The chemical reactions involving “3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” are not explicitly mentioned in the search results .
Physical And Chemical Properties Analysis
“3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” has a molecular weight of 266.39 . Other physical and chemical properties are not available in the search results .
Aplicaciones Científicas De Investigación
Electroactive Poly(Arylene Sulphide) Synthesis
3,5-Dimethylthiophenol, closely related to the compound , has been utilized in the electro-oxidative polymerization to form poly(2,6-dimethylphenylene sulphide). This polymer exhibits semi-conductivity and electrochemical responses, demonstrating potential applications in electronics and material science (Yamamoto et al., 1992).
Poly(Arylene Ether Sulfone) Anion Exchange Membranes
A study synthesized poly(arylene ether sulfone)s (sPAE) with 3,5-dimethylphenyl groups for anion exchange membranes. These membranes displayed high hydroxide conductivity and alkaline stability, indicating their potential for use in fuel cell technology (Shi et al., 2017).
Oxidative Coupling Copolymerization
A derivative of 3,5-dimethylphenyl was used in the copolymerization process with 2,6-dimethylphenol. The resulting product, poly(2,6-dimethyl-1,4-phenylene oxide), has properties useful in material sciences, particularly in the creation of polymers with specific end groups (Wei et al., 1991).
Synthetic Organic Chemistry Applications
Derivatives of dimethylphenyl, similar to the compound , have been widely used in synthetic organic chemistry. For instance, they play a role in the synthesis of various organic compounds, indicating a broad spectrum of applications in pharmaceuticals and material chemistry (Asiri et al., 2011).
Electrosynthesis Applications
In a study involving electrosynthesis, a propiophenone derivative underwent reduction in dimethylformamide, highlighting the compound's role in electrochemical reactions and synthesis of specific organic compounds (Lyalin et al., 2006).
Mecanismo De Acción
Biochemical Pathways
It’s worth noting that compounds with similar structures have been observed to participate in reactions forming oximes and hydrazones . These reactions involve the compound acting as a nucleophile, competing with oxygen in a process that forms an oxime in an essentially irreversible process as the adduct dehydrates .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-9-14(2)11-17(10-13)6-8-19(20)18-7-5-15(3)16(4)12-18/h5,7,9-12H,6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEIEKIQBDZCEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644900 |
Source


|
| Record name | 1-(3,4-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-70-6 |
Source


|
| Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

